Icmt-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

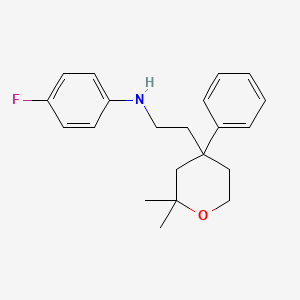

Molecular Formula |

C21H26FNO |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline |

InChI |

InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3 |

InChI Key |

RDNZMRILSDPVSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)F)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public information is available for a compound designated "Icmt-IN-2". This guide focuses on the well-characterized class of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, with a focus on prototypical molecules such as cysmethynil and its derivatives.

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a compelling target in oncology. As the enzyme responsible for the final step in the post-translational modification of numerous proteins, including the oncogenic Ras family, its inhibition offers a strategic approach to disrupt cancer cell signaling and proliferation. This document provides a comprehensive overview of the mechanism of action of Icmt inhibitors in cancer cells, detailing the molecular pathways affected, summarizing key quantitative data, and outlining protocols for essential experimental validation.

The Role of Icmt in Cancer Pathophysiology

Many vital regulatory proteins, including the Ras superfamily of small GTPases, undergo a series of post-translational modifications at their C-terminus, collectively known as prenylation. This process is critical for their proper subcellular localization and function. The sequence of these modifications is as follows:

-

Isoprenylation: A farnesyl or geranylgeranyl lipid group is attached to a cysteine residue within the C-terminal CaaX box motif.

-

Proteolysis: The "-aaX" tripeptide is cleaved by Ras-converting enzyme 1 (Rce1).

-

Carboxylmethylation: The newly exposed farnesylated or geranylgeranylated cysteine is carboxylmethylated by Icmt.[1][2]

This final methylation step, catalyzed by Icmt, is crucial for the proper membrane association and subsequent signaling activity of these proteins. Given that activating mutations in Ras are prevalent in a significant percentage of human cancers (up to 90% in pancreatic cancer, 50% in colon cancer, and 30% of all cancers), targeting Icmt has emerged as a promising anti-cancer strategy.[3]

Mechanism of Action of Icmt Inhibitors

Icmt inhibitors are small molecules designed to block the catalytic activity of the Icmt enzyme. By preventing the carboxylmethylation of prenylated proteins, these inhibitors trigger a cascade of events that collectively impair cancer cell growth and survival.

Disruption of Ras Localization and Signaling

The primary consequence of Icmt inhibition is the mislocalization of Ras proteins from the plasma membrane to intracellular compartments.[2][4] This delocalization prevents Ras from engaging with its downstream effectors, thereby attenuating oncogenic signaling. The two major signaling cascades affected are:

-

The RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway, which is crucial for cell proliferation, leads to a decrease in the levels of proliferation markers like cyclin D1.[4][5]

-

The PI3K-AKT Pathway: Attenuation of this pathway, which is central to cell survival and growth, contributes to the pro-apoptotic effects of Icmt inhibitors.[6][7]

Cellular Consequences of Icmt Inhibition

The disruption of these critical signaling pathways manifests in several anti-cancer cellular phenotypes:

-

Cell Cycle Arrest: Icmt inhibitors induce a G1 phase cell cycle arrest in cancer cells. This is evidenced by an increased population of cells in the G1 phase and a corresponding increase in the levels of the G1-arrest marker p21/Cip1.[4]

-

Induction of Autophagy: A significant effect of pharmacological Icmt inhibition is the induction of autophagy, a cellular self-degradation process. This is marked by a dose-dependent increase in the lipidated form of microtubule-associated protein light chain 3 (LC3-II), a key marker of autophagosome formation.[4][7]

-

Apoptosis: The culmination of cell cycle arrest and other cellular stresses induced by Icmt inhibition is programmed cell death, or apoptosis.[5]

-

Inhibition of Anchorage-Independent Growth: Icmt inhibitors effectively abolish the ability of cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.[4]

Quantitative Data on Icmt Inhibitor Activity

The anti-cancer effects of Icmt inhibitors have been quantified in various cancer cell lines. The following tables summarize key data for the prototypical Icmt inhibitor, cysmethynil, and its more potent analog, compound 8.12.

Table 1: In Vitro Inhibitory Activity of Icmt Inhibitors

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Cysmethynil | Icmt Enzyme Activity | 2.4 | [8] |

| Cysmethynil Derivative (D2-1) | Icmt Enzyme Activity | 1 | [6] |

| Tetrahydrocarboline Derivatives | Icmt Enzyme Activity | 0.8 - 10.3 |[6] |

Table 2: Anti-proliferative Activity of Icmt Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Tetrahydrocarboline Derivatives | MDA-MB-231 (Breast Cancer) | 2.1 - 14.7 | [6] |

| Tetrahydrocarboline Derivatives | PC3 (Prostate Cancer) | 2.01 - 17.4 |[6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of Icmt inhibitors.

Western Blotting for Protein Expression and Localization

Objective: To assess the levels of key proteins in signaling pathways (e.g., Cyclin D1, p21/Cip1, LC3-II) and to determine the subcellular localization of Ras.

Methodology:

-

Cell Lysis: Treat cancer cells with the Icmt inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Cyclin D1, anti-p21/Cip1, anti-LC3, anti-Ras) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. For Ras localization, subcellular fractionation is performed prior to lysis to separate plasma membrane and cytosolic fractions.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Icmt inhibitors on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with the Icmt inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using appropriate software.

Soft Agar Colony Formation Assay

Objective: To assess the effect of Icmt inhibitors on anchorage-independent growth.

Methodology:

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Resuspend cancer cells in a top layer of 0.3-0.4% agar in culture medium containing the Icmt inhibitor or vehicle control.

-

Plating: Carefully layer the cell suspension on top of the base agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the inhibitor/vehicle periodically.

-

Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Icmt inhibitors in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the Icmt inhibitor (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations: Signaling Pathways and Workflows

Caption: Icmt-mediated RAS signaling pathway and its inhibition.

Caption: Experimental workflow for evaluating Icmt inhibitors.

Conclusion

Icmt inhibitors represent a promising class of anti-cancer agents that target a critical node in oncogenic signaling. By preventing the final maturation step of Ras and other prenylated proteins, these compounds effectively disrupt downstream pathways controlling cell proliferation and survival, leading to cell cycle arrest, autophagy, and apoptosis. The preclinical data for Icmt inhibitors are compelling, demonstrating potent anti-tumor activity both in vitro and in vivo. Further development and clinical investigation of potent and specific Icmt inhibitors are warranted to explore their full therapeutic potential in the treatment of human cancers.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

An In-depth Technical Guide on the Biological Target of Icmt-IN-2

Audience: Researchers, scientists, and drug development professionals.

Core Finding: The Biological Target of Icmt-IN-2 is Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

This compound is part of a series of chemical inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a crucial enzyme located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of a large number of proteins bearing a C-terminal "CaaX" motif. This modification, known as carboxyl methylation, is essential for the proper localization and function of these proteins, many of which are key signaling molecules.

The process begins with the attachment of an isoprenoid lipid (either farnesyl or geranylgeranyl) to a cysteine residue within the CaaX box. Following this prenylation, the terminal three amino acids ("aaX") are proteolytically cleaved, exposing the farnesylated or geranylgeranylated cysteine. ICMT then methylates the newly exposed carboxyl group of this cysteine. This methylation neutralizes the negative charge, increasing the protein's hydrophobicity and facilitating its anchoring to cellular membranes, particularly the plasma membrane, which is critical for its biological activity.

Prominent substrates of ICMT include the Ras family of small GTPases (K-Ras, N-Ras, H-Ras), which are central regulators of cell proliferation, differentiation, and survival. Mutations that lock Ras proteins in a constitutively active state are found in a high percentage of human cancers, making the pathways that regulate Ras function attractive targets for anti-cancer drug development. By inhibiting ICMT, compounds like this compound prevent the final maturation step of Ras and other CaaX proteins, leading to their mislocalization and subsequent loss of function. This disruption of oncogenic signaling pathways can inhibit cancer cell growth and induce cell death.[1][2][3]

Quantitative Data on ICMT Inhibitors

Table 1: In Vitro Inhibitory Activity of Selected ICMT Inhibitors

| Inhibitor | IC₅₀ (ICMT) | Kᵢ | Mechanism of Action | Substrate Used in Assay |

| Icmt-IN-7 | 0.015 µM | Not Reported | Not Reported | Not Reported |

| Cysmethynil | 0.29 µM (with preincubation) | 0.02 µM | Competitive with isoprenylated cysteine | S-farnesyl-L-cysteine |

| 2.1 µM (without preincubation) | Non-competitive with AdoMet | |||

| FTPAT (ICMT Inhibitor II) | 800 nM | 400 nM | Competitive, isoprenyl mimetic | Not Reported |

| Icmt-IN-48 | 3.5 µM (1x Kₘ SAM) | Not Reported | Competitive with prenylated methyl acceptor | Not Reported |

| 2.3 µM (10x Kₘ SAM) | ||||

| Icmt-IN-53 | 0.96 µM | Not Reported | Not Reported | Not Reported |

Data sourced from MedchemExpress and Sigma-Aldrich product pages.[4][5][6][7]

Table 2: Cellular Activity of Selected ICMT Inhibitors

| Inhibitor | Cell Line | Cellular IC₅₀ | Observed Effects |

| FTPAT (ICMT Inhibitor II) | wt-Icmt+/+ MEFs | 33 µM | Selective toxicity compared to Icmt-/- MEFs |

| PaTu-8902 (pancreatic cancer) | 8 µM | Arrest of proliferation | |

| Icmt-IN-7 | HCT-116 (colon cancer) | Not Reported | Dose-dependent accumulation of ICMT in the cytoplasm |

| Multiple cancer cell lines | Not Reported | Inhibition of proliferation | |

| Icmt-IN-53 | MDA-MB-231 (breast cancer) | 5.14 µM | Inhibition of proliferation |

| PC3 (prostate cancer) | 5.88 µM | Inhibition of proliferation |

Data sourced from MedchemExpress and Sigma-Aldrich product pages.[4][5][7][8]

Key Signaling Pathways Affected by ICMT Inhibition

Inhibition of ICMT primarily impacts signaling pathways that are dependent on the proper membrane localization of CaaX proteins. The most well-documented of these is the Ras-MAPK pathway .

Ras-MAPK Signaling Pathway

The Ras proteins are molecular switches that, when activated, trigger a cascade of protein phosphorylations known as the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway). This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, where it regulates the expression of genes involved in cell growth, proliferation, and survival.

Consequences of ICMT Inhibition on the Ras-MAPK Pathway:

-

Inhibition of Ras Methylation: this compound blocks the methylation of the C-terminal farnesylcysteine of Ras proteins.

-

Ras Mislocalization: The unmethylated, negatively charged C-terminus of Ras reduces its affinity for the plasma membrane, causing it to be mislocalized to other cellular compartments, such as the cytoplasm and the Golgi apparatus.[2][3]

-

Impaired Downstream Signaling: Mislocalized Ras is unable to efficiently interact with its downstream effectors, such as Raf kinases, at the plasma membrane. This leads to a reduction in the phosphorylation and activation of MEK and ERK.

-

Cellular Effects: The attenuation of MAPK signaling results in decreased cell proliferation, cell cycle arrest, and in many cases, apoptosis.[9]

Caption: Inhibition of ICMT by this compound disrupts Ras membrane localization and downstream MAPK signaling.

Experimental Protocols

Detailed experimental protocols for the characterization of a novel ICMT inhibitor like this compound would typically involve a series of in vitro and cell-based assays.

Protocol 1: In Vitro ICMT Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT.

Objective: To determine the IC₅₀ value of this compound against purified ICMT.

Materials:

-

Purified recombinant human ICMT enzyme.

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate.

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Scintillation vials and scintillation cocktail.

Procedure:

-

Prepare a reaction mixture containing assay buffer, AFC, and purified ICMT enzyme in microcentrifuge tubes.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction tubes and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding an acidic solution (e.g., 1 M HCl in ethanol).

-

Add a non-polar solvent (e.g., heptane) to extract the methylated, hydrophobic product.

-

Vortex and centrifuge to separate the phases.

-

Transfer an aliquot of the organic (top) layer containing the radiolabeled product to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and plot the data to determine the IC₅₀ value.

Caption: Workflow for the in vitro ICMT enzymatic inhibition assay.

Protocol 2: Cellular Ras Localization Assay

This assay assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins.

Objective: To visually determine if this compound treatment causes mislocalization of Ras from the plasma membrane.

Materials:

-

Cancer cell line expressing fluorescently tagged Ras (e.g., GFP-K-Ras).

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

High-resolution confocal microscope.

-

Cell fractionation kit (optional, for biochemical confirmation).

Procedure:

-

Seed cells expressing GFP-K-Ras onto glass-bottom dishes suitable for microscopy.

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde (optional, for fixed-cell imaging).

-

Image the cells using a confocal microscope, capturing the GFP signal.

-

Analyze the images to assess the localization of GFP-K-Ras. In control cells, the signal should be predominantly at the plasma membrane. In this compound-treated cells, a shift to intracellular compartments (e.g., cytoplasm, Golgi) is expected.

-

(Optional) For a quantitative biochemical approach, perform cell fractionation to separate plasma membrane from cytosolic and other organellar fractions. Analyze the fractions by Western blotting using an anti-GFP or anti-Ras antibody to determine the relative amount of Ras in each fraction.

Caption: Experimental workflow for assessing Ras mislocalization upon this compound treatment.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICMT Inhibitor II, FTPAT The ICMT Inhibitor II, FTPAT controls the biological activity of ICMT. | 1350561-58-8 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ICMT Inhibitor II, FTPAT, CAS [[1350561-58-8]] | BIOZOL [biozol.de]

- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

The Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) and its Impact on Ras Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of Ras proteins, a family of small GTPases that are frequently mutated in human cancers. The carboxyl methylation of Ras by Icmt is a prerequisite for its proper subcellular localization and subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of Icmt and the therapeutic potential of its inhibition, with a focus on the well-characterized inhibitors cysmethynil and its analog, compound 8.12. We delve into the molecular mechanisms by which Icmt inhibition disrupts Ras signaling, leading to anti-tumor effects. This guide presents quantitative data on inhibitor efficacy, detailed experimental protocols for studying Icmt and its inhibitors, and visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology.

Introduction: Icmt as a Therapeutic Target in Ras-Driven Cancers

The Ras family of proteins (H-Ras, N-Ras, and K-Ras) are pivotal molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. Oncogenic mutations in Ras are found in approximately 30% of all human cancers, making it one of the most sought-after targets for anti-cancer drug development. However, the direct inhibition of Ras has proven to be a formidable challenge.

An alternative and promising strategy is to target the enzymes responsible for the post-translational modifications that are essential for Ras function. Ras proteins undergo a series of modifications at their C-terminal CaaX motif, including farnesylation or geranylgeranylation, proteolytic cleavage, and finally, carboxyl methylation of the now-exposed cysteine residue. This final step is catalyzed by the endoplasmic reticulum-resident enzyme, isoprenylcysteine carboxyl methyltransferase (Icmt).[1] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the stable anchoring of Ras to the plasma membrane. Proper membrane localization is indispensable for Ras to interact with its downstream effectors and propagate signaling cascades.

Inhibition of Icmt, therefore, presents an attractive therapeutic window to disrupt the function of all Ras isoforms, irrespective of their specific mutation status. By preventing Ras carboxyl methylation, Icmt inhibitors lead to the mislocalization of Ras from the plasma membrane, thereby attenuating its downstream signaling and exerting anti-proliferative and pro-apoptotic effects in cancer cells.

Icmt Inhibitors: Cysmethynil and Compound 8.12

A significant breakthrough in the pharmacological targeting of Icmt was the discovery of cysmethynil , an indole-based small molecule inhibitor.[2] While demonstrating efficacy in preclinical models, cysmethynil's poor aqueous solubility has limited its clinical development.[1] This led to the development of derivatives with improved pharmacological properties, such as compound 8.12 .[3]

Quantitative Data: In Vitro Efficacy of Icmt Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of cysmethynil and compound 8.12 against Icmt and their anti-proliferative effects in various cancer cell lines.

| Inhibitor | Target | IC50 (µM) | Reference |

| Cysmethynil | Icmt | 2.4 | [3] |

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cysmethynil | PC3 | Prostate Cancer | ~20-30 (time-dependent) | [3] |

| Cysmethynil | HeLa | Cervical Cancer | Not specified | [3] |

| Compound 8.12 | HepG2 | Liver Cancer | ~2 | [3] |

| Compound 8.12 | PC3 | Prostate Cancer | ~2.5 | [3] |

Mechanism of Action: Disruption of Ras Signaling Pathways

The primary mechanism by which Icmt inhibitors exert their anti-cancer effects is through the disruption of Ras localization and the subsequent attenuation of its downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.

The Ras Signaling Cascade

Caption: The Ras signaling network, initiating from the plasma membrane and branching into the MAPK/ERK and PI3K/AKT pathways.

Impact of Icmt Inhibition on Ras Signaling

Inhibition of Icmt by compounds like cysmethynil prevents the final step of Ras post-translational modification. The unmethylated, negatively charged C-terminus of Ras reduces its affinity for the plasma membrane, leading to its mislocalization to other cellular compartments, such as the cytosol. This sequestration from the plasma membrane effectively uncouples Ras from its upstream activators and downstream effectors.

Qualitative studies have demonstrated that treatment with Icmt inhibitors leads to a significant reduction in the phosphorylation and, therefore, the activation of key downstream kinases. For example, cysmethynil has been shown to almost completely block EGF-stimulated phosphorylation of MAPK (ERK) and partially attenuate the phosphorylation of Akt.[2]

Caption: Mechanism of action of Icmt inhibitors, leading to Ras mislocalization and blocked signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Icmt inhibitors.

Icmt Activity Assay (In Vitro)

This assay measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a farnesylated substrate.

Materials:

-

Sf9 cell membranes expressing Icmt

-

Icmt inhibitor (e.g., cysmethynil) dissolved in DMSO

-

[³H]AdoMet (S-adenosyl-L-[methyl-³H]methionine)

-

Farnesylated K-Ras protein (substrate)

-

Assay buffer: 100 mM HEPES (pH 7.4), 5 mM MgCl₂

-

Scintillation vials and scintillation fluid

Procedure:

-

Prepare a suspension of Sf9 membranes containing Icmt in the assay buffer.

-

In a microplate, add the Icmt inhibitor at various concentrations. Include a DMSO vehicle control.

-

Add the Icmt membrane suspension to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of [³H]AdoMet and farnesylated K-Ras to each well.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding a suitable quenching agent (e.g., perchloric acid).

-

Transfer the reaction mixture to scintillation vials.

-

Add scintillation fluid and quantify the amount of incorporated [³H]methyl group using a scintillation counter.

-

Calculate the percentage of Icmt inhibition at each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of Icmt inhibitors on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Icmt inhibitor (e.g., cysmethynil)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Icmt inhibitor. Include a vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Western Blot Analysis of Ras Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways following treatment with an Icmt inhibitor.

Materials:

-

Cancer cell lines

-

Icmt inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of the Icmt inhibitor for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the total protein bands to determine the relative change in phosphorylation.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an Icmt inhibitor.

Caption: A standard experimental workflow for the preclinical assessment of Icmt inhibitors.

Conclusion

The inhibition of Icmt presents a compelling and validated strategy for the indirect targeting of oncogenic Ras. By preventing the final and crucial step of Ras post-translational modification, Icmt inhibitors like cysmethynil and its more drug-like analogs effectively disrupt Ras membrane localization and abrogate its downstream signaling through the MAPK/ERK and PI3K/AKT pathways. This guide has provided a technical foundation for understanding the mechanism of Icmt inhibition, quantitative data on the efficacy of lead compounds, and detailed protocols for the experimental evaluation of novel Icmt inhibitors. As our understanding of the intricacies of Ras biology continues to evolve, the development of potent and specific Icmt inhibitors holds significant promise for the treatment of a wide range of Ras-driven malignancies. Further research focusing on the development of clinically viable Icmt inhibitors and their combination with other targeted therapies is warranted to fully realize their therapeutic potential.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Technical Overview

Introduction: Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many signaling proteins, including the Ras superfamily of small GTPases.[1][2] By catalyzing the final step of prenylation, Icmt facilitates the proper localization and function of these proteins, which are often implicated in cancer cell growth and proliferation.[1][3] Inhibition of Icmt has therefore emerged as a promising therapeutic strategy for targeting cancers driven by Ras signaling pathways.[1][4] This technical guide summarizes the preliminary efficacy data for representative Icmt inhibitors, focusing on the indole-based compounds cysmethynil and its more recent analog, compound 8.12.

Quantitative Efficacy Data

The following tables summarize the key quantitative data for the efficacy of Icmt inhibitors based on preclinical studies.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target | Ki (μM) | Ki* (μM) | Inhibition Type | Notes |

| Cysmethynil | Icmt | 2.39 ± 0.02 | 0.14 ± 0.01 | Competitive with isoprenylated cysteine, noncompetitive with AdoMet | Potency increases with preincubation.[3][5] |

Ki represents the dissociation constant of the initial enzyme-inhibitor complex, while Ki is the overall dissociation constant for the final complex.[3][5]

Table 2: Cellular Efficacy

| Compound | Cell Lines | Effect | Observations |

| Cysmethynil | Mouse embryonic fibroblasts | Inhibition of growth | --- |

| Cysmethynil | Various cancer cell lines | Induces autophagic cell death | Disrupts Ras localization and signaling.[1] |

| Compound 8.12 | HepG2, PC3 | Induces G1 phase cell cycle arrest | --- |

| Compound 8.12 | HepG2, PC3 | Inhibits anchorage-independent growth | A novel, more soluble amino-derivative of cysmethynil.[4] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Icmt Inhibition Assay (Kinetic Characterization of Cysmethynil)

-

Objective: To determine the kinetic parameters of Icmt inhibition by cysmethynil.

-

Enzyme Source: Recombinant Icmt.

-

Substrates:

-

Isoprenylated cysteine substrate (e.g., N-acetyl-S-farnesyl-L-cysteine).

-

Methyl donor: S-adenosyl-L-methionine (AdoMet).[3]

-

-

Inhibitor: Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide).[3]

-

Procedure:

-

Icmt enzyme is preincubated with varying concentrations of cysmethynil for different time periods to assess time-dependent inhibition.[5]

-

The reaction is initiated by the addition of the isoprenylated cysteine substrate and AdoMet.

-

The reaction mixture is incubated at a controlled temperature.

-

The rate of methylation is measured, typically by quantifying the transfer of the methyl group from AdoMet to the substrate.

-

Data are analyzed using kinetic models to determine the inhibition constants (Ki and Ki*) and the type of inhibition with respect to each substrate.[3]

-

Cell Proliferation and Cell Cycle Analysis

-

Objective: To evaluate the anti-proliferative effects of Icmt inhibitors on cancer cell lines.

-

Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma) and PC3 (prostate cancer).[4]

-

Treatment: Cells are treated with varying concentrations of the Icmt inhibitor (e.g., compound 8.12) or a vehicle control for a specified duration.[4]

-

Procedure for Cell Proliferation:

-

Cell viability is assessed using a standard method like the MTT assay or by direct cell counting.

-

The concentration of the inhibitor that causes 50% inhibition of cell growth (IC50) can be determined.

-

-

Procedure for Cell Cycle Analysis:

-

Treated and control cells are harvested and fixed.

-

The cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.[4]

-

The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to determine if the inhibitor induces cell cycle arrest.[4]

-

Anchorage-Independent Growth Assay (Soft Agar Assay)

-

Objective: To assess the effect of Icmt inhibitors on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

-

Cell Lines: Cancer cell lines with the ability to form colonies in soft agar (e.g., HepG2, PC3).[4]

-

Procedure:

-

A base layer of agar in culture medium is prepared in a petri dish.

-

A top layer of agar containing the cells and the Icmt inhibitor (or vehicle) is added.

-

The plates are incubated for several weeks to allow for colony formation.

-

Colonies are stained and counted to determine the effect of the inhibitor on anchorage-independent growth.[4]

-

Visualizations

Caption: Icmt signaling pathway and point of inhibition.

Caption: Experimental workflow for assessing Icmt inhibitor efficacy.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Icmt-IN-2, a Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a critical enzyme in the post-translational modification of numerous proteins, including the oncogenic Ras family. By catalyzing the final methylation step, ICMT facilitates the proper localization and function of these proteins, making it a compelling target for therapeutic intervention in various cancers. This technical guide provides a comprehensive overview of the discovery and chemical properties of Icmt-IN-2, a potent inhibitor of ICMT. Detailed experimental protocols for its synthesis and enzymatic activity assessment are provided, along with a summary of its key chemical and inhibitory characteristics. This document is intended to serve as a valuable resource for researchers engaged in the study of ICMT and the development of related cancer therapeutics.

Discovery and Development

This compound, also identified as compound 45 , emerged from a structure-activity relationship (SAR) study of a series of tetrahydropyranyl (THP) derivatives designed as inhibitors of ICMT. This research, published by Judd et al. in the Journal of Medicinal Chemistry in 2011, aimed to develop novel anti-cancer agents by targeting the final step in Ras protein processing. The initial screening identified a hit compound which, through structural modifications, led to the development of a series of potent analogues, including this compound.

Chemical Properties

The chemical properties of this compound are summarized in the table below. The structure reveals a tetrahydropyran core, a common scaffold in this series of inhibitors, linked to a substituted aromatic amine.

| Property | Value |

| IUPAC Name | 2-(4-((4,4-dimethyl-6-phenyltetrahydro-2H-pyran-2-yl)methyl)phenyl)ethan-1-amine |

| Molecular Formula | C22H29NO |

| Molecular Weight | 323.48 g/mol |

| Canonical SMILES | CC1(C)CC(CC(O1)CC2=CC=C(C=C2)CCN)C3=CC=CC=C3 |

| InChI Key | Not publicly available |

| Appearance | Not publicly available |

| Solubility | Not publicly available |

Synthesis of this compound (Compound 45)

The synthesis of this compound is achieved through a multi-step process as detailed in the experimental protocols from the foundational study by Judd et al. A generalized synthetic scheme is presented below, followed by a detailed experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials and reagents can be sourced from commercial suppliers.

-

Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) are required.

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography) are necessary.

Procedure:

The synthesis involves the formation of the tetrahydropyran ring system, followed by functional group manipulations to introduce the aminomethylphenyl moiety. The key steps typically include:

-

Formation of the Tetrahydropyran Core: This is often achieved via a Prins-type cyclization or a related reaction to construct the substituted tetrahydropyran ring.

-

Introduction of the Phenyl Group: A Grignard reaction or a similar carbon-carbon bond-forming reaction is used to attach the phenyl group to the tetrahydropyran ring.

-

Functionalization and Coupling: The tetrahydropyran intermediate is functionalized to allow for coupling with a protected aminophenyl derivative.

-

Deprotection: The final step involves the removal of any protecting groups to yield the desired this compound.

Note: The precise, step-by-step protocol with specific reagents, reaction conditions, and purification methods is detailed in the supporting information of the original publication by Judd et al. (2011).

Biological Activity and Mechanism of Action

This compound functions as a direct inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is the terminal enzyme in the CaaX processing pathway, which is crucial for the function of many signaling proteins, including Ras.

ICMT Signaling Pathway

Caption: The CaaX protein processing pathway and the inhibitory action of this compound on ICMT.

By inhibiting ICMT, this compound prevents the final methylation step, leading to the accumulation of unmethylated, mislocalized, and functionally impaired proteins like Ras. This disruption of Ras signaling can, in turn, inhibit cancer cell proliferation and survival.

Inhibitory Potency

The inhibitory activity of this compound against human ICMT was determined using a Scintillation Proximity Assay (SPA).

| Compound | IC50 (µM) |

| This compound | 0.168 |

Experimental Protocol: ICMT Scintillation Proximity Assay (SPA)

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a biotinylated isoprenoid substrate, N-acetyl-S-farnesyl-L-cysteine (AFC).

Materials:

-

Human ICMT enzyme (recombinant)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)

-

N-acetyl-S-farnesyl-L-cysteine (AFC)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds)

-

Microplates (e.g., 96-well or 384-well)

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, combine the assay buffer, ICMT enzyme, AFC substrate, and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: Add [³H]-SAM to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for the methylation of AFC.

-

Termination and SPA Bead Addition: Stop the reaction (e.g., by adding a stop solution) and add the streptavidin-coated SPA beads to each well. The biotinylated, methylated AFC will bind to the beads.

-

Signal Detection: After an incubation period to allow for binding, the plate is read in a scintillation counter. The proximity of the [³H]-methyl group on the AFC to the scintillant in the SPA beads results in a detectable light signal.

-

Data Analysis: The amount of light emitted is proportional to the amount of methylated AFC, and thus to the ICMT activity. The IC50 value for this compound is determined by plotting the percent inhibition of ICMT activity against the log concentration of the inhibitor.

Caption: A simplified workflow for the ICMT Scintillation Proximity Assay.

Conclusion

This compound is a potent and specific inhibitor of ICMT, discovered through a systematic medicinal chemistry effort. Its ability to disrupt the final step of Ras processing underscores the therapeutic potential of targeting this enzyme in cancer. The detailed chemical properties and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further investigate this compound and develop next-generation ICMT inhibitors. Further studies on its pharmacokinetic and pharmacodynamic properties will be crucial in evaluating its potential as a clinical candidate.

Isoprenylcysteine Carboxyl Methyltransferase (ICMT): Function, Signaling, and Therapeutic Inhibition - A Technical Guide

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final catalytic step in the post-translational modification of proteins containing a C-terminal CaaX motif. This methylation is critical for the proper subcellular localization and function of numerous key signaling proteins, most notably the RAS superfamily of small GTPases. By regulating the membrane association and activity of oncoproteins like RAS, ICMT plays a pivotal role in controlling cellular signaling pathways governing proliferation, survival, and differentiation. Consequently, ICMT has emerged as a significant therapeutic target for cancers driven by RAS mutations and other diseases like Hutchinson-Gilford progeria syndrome. This technical guide provides an in-depth overview of ICMT's structure and function, its role in major signaling cascades, the rationale for its therapeutic inhibition, and a summary of known inhibitors and experimental protocols for its study.

The Function and Structure of ICMT

The CaaX Post-Translational Modification Pathway

Proteins destined for modification via the CaaX pathway undergo a sequential, three-step enzymatic process.[1] This pathway is essential for targeting these proteins to cellular membranes, a prerequisite for their biological activity.

-

Prenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid isoprenoid is attached to the cysteine residue of the CaaX motif.[2] This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase-I), respectively.

-

Proteolysis: The three terminal amino acids ("-AAX") are cleaved from the protein by a CaaX prenyl protease, such as Ras-converting enzyme 1 (RCE1).[3]

-

Methylation: The newly exposed isoprenylcysteine residue is methylated at its α-carboxyl group by ICMT, using S-adenosyl-L-methionine (SAM) as the methyl donor.[3][4] This final step neutralizes the negative charge of the carboxylate, increasing the protein's hydrophobicity and affinity for the membrane.[5]

Caption: The CaaX protein post-translational modification pathway.

ICMT Structure and Catalytic Mechanism

ICMT is an integral membrane protein that resides primarily in the endoplasmic reticulum.[5][6] X-ray crystallography has revealed that ICMT has a unique architecture, comprising a core of transmembrane α-helices (reports vary from five to eight) that anchor it within the membrane.[7][8][9] A highly conserved C-terminal catalytic subdomain encloses the binding pocket for the hydrophilic cofactor, S-adenosyl-L-methionine (SAM).[7][8] A distinct tunnel-like cavity provides access for the lipophilic prenylated substrate from the inner leaflet of the membrane to the active site.[7][8][9] This structure allows ICMT to bring together a cytosolic methyl donor and a membrane-associated substrate to facilitate catalysis within the challenging membrane environment.[9]

Role of ICMT in Core Cellular Signaling Pathways

ICMT's function is critical for numerous signaling pathways, largely through its role in maturing small GTPases of the Ras superfamily.

Central Role in RAS/MAPK Pathway Activation

The most well-characterized role of ICMT is the regulation of RAS proteins (KRAS, NRAS, HRAS). Carboxyl methylation by ICMT is the final step required for the proper trafficking of RAS to the plasma membrane, which is essential for its activation and subsequent engagement of downstream effector pathways.[2][3][10] Upon activation, RAS initiates the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which drives fundamental cellular processes including proliferation, differentiation, and survival.[11][12] Inhibition of ICMT leads to the mislocalization of RAS, thereby abrogating MAPK signaling and suppressing oncogenic proliferation.[3][11][13] This makes ICMT a critical node in RAS-driven cancers.[13][14]

Caption: ICMT's role in the RAS/MAPK signaling cascade.

Regulation of DNA Damage Repair

Recent studies have uncovered a critical role for ICMT in the DNA damage response (DDR).[11] Suppression of ICMT, either genetically or pharmacologically, leads to a reduction in MAPK signaling activity.[11] This, in turn, compromises the expression of key proteins involved in DNA damage repair machinery.[11] The resulting accumulation of DNA damage triggers G2/M cell cycle arrest and apoptosis.[11] This finding suggests that inhibiting ICMT can induce a "BRCA-like" state in cancer cells, sensitizing them to therapies that rely on DNA damage, such as PARP inhibitors.[11]

Caption: Logical flow of ICMT's impact on DNA damage repair.

Other Key Signaling Roles

-

PI3K/AKT Signaling: ICMT activity is linked to the PI3K/AKT pathway, another critical downstream effector of RAS that regulates cell growth and survival.[10]

-

Inflammatory Signaling: ICMT and RAS are key players in Toll-like receptor (TLR)-mediated inflammatory responses, influencing the activation of kinases like IRAK, TRAF6, and TAK1, and the translocation of the AP-1 transcription factor.[3][15][16]

-

Cancer Metastasis: Overexpression of ICMT has been shown to promote cancer cell migration, invasion, and the formation of invadopodia, which are cellular structures critical for metastasis.[17]

-

Cancer Stemness: In KRAS-driven cancers, ICMT is required for maintaining the stability of the TAZ protein, a transcriptional activator that promotes cancer stem cell functions and self-renewal.[18]

-

p53 Pathway: A regulatory link exists where wild-type p53 represses ICMT transcription, while certain oncogenic p53 mutants can increase its expression, suggesting a mechanism by which p53 status can influence tumor aggressiveness via ICMT.[19]

ICMT as a Therapeutic Target

Rationale for Inhibition in Oncology

The central role of ICMT in activating RAS makes it a highly attractive target for cancer therapy.[13][14] Unlike farnesyltransferase inhibitors (FTIs), which can be circumvented when RAS proteins undergo alternative geranylgeranylation, ICMT is required for the maturation of both farnesylated and geranylgeranylated proteins.[13] This suggests that ICMT inhibitors could be more effective and less prone to resistance than FTIs.[3][13] Pharmacological or genetic inactivation of ICMT has been shown to induce cell cycle arrest, apoptosis, and anti-proliferative effects in numerous cancer models.[3][13]

Rationale for Inhibition in Progeria

Hutchinson-Gilford progeria syndrome (HGPS) is a rare, fatal genetic disorder caused by the accumulation of a farnesylated and methylated mutant form of prelamin A, known as progerin.[20] Inhibiting the final methylation step by targeting ICMT has been shown to delay senescence, stimulate the proliferation of HGPS cells, and improve survival in mouse models of the disease.[20][21][22] This makes ICMT a promising therapeutic target for treating children with HGPS.

Pharmacological Inhibition of ICMT

Several classes of ICMT inhibitors have been developed and characterized.

Table 1: Quantitative Data for Selected ICMT Inhibitors

| Inhibitor Class | Compound Name | Target Organism | Inhibition Type | Potency (IC50 / Ki) | Reference(s) |

| Indole-Based | Cysmethynil | Human | Substrate-Competitive | - | [13] |

| Compound 1-11 | Human | - | - (Potent derivative) | [13] | |

| AFC Analog | Allylic Thioether Analog | - | - | IC50 = 19.4 µM | [13] |

| Aryl Alkyl Analog | - | - | IC50 = 34.6 µM | [13] | |

| Compound 3 | Yeast | Competitive | Ki = 17.1 ± 1.7 µM | [6] | |

| Compound 4 | Yeast | Mixed | Kic = 35.4 ± 3.4 µM | [6] | |

| Compound 4 | Human | Mixed | Kic = 119.3 ± 18.1 µM | [6] | |

| Sulfonamide-Based | Compound 6ag | Human | - | IC50 = 8.8 ± 0.5 µM | [5] |

| Miscellaneous | C75 | Human | - | IC50 = 0.5 µM | [20][23] |

| UCM-13207 (Cpd21) | Human | - | - (Bioavailable) | [21] |

Experimental Methodologies for Studying ICMT

Detailed Protocol: In Vitro ICMT Activity Assay

This protocol describes a common method for measuring ICMT enzymatic activity, often used for inhibitor screening. The assay relies on measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated isoprenylcysteine substrate.

Materials:

-

Membrane preparations from Sf9 insect cells or other systems recombinantly expressing human ICMT.

-

Biotin-S-farnesyl-L-cysteine (BFC) or other biotinylated substrate.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

Streptavidin-coated scintillation proximity assay (SPA) beads or streptavidin-coated microplates.

-

Stop Solution: e.g., 1% SDS.

-

Scintillation counter.

Procedure:

-

Reaction Preparation: In a microplate, combine the assay buffer, a fixed concentration of BFC substrate (e.g., 1 µM), and the test compound at various concentrations (or DMSO for control).

-

Enzyme Addition: Add the ICMT-containing membrane preparation to each well to initiate the reaction. The final protein concentration should be optimized for linear reaction kinetics.

-

Methyl Donor Addition: Add [³H]-SAM to each well to start the methylation reaction. A typical concentration is ~0.5 µCi per reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination & Capture:

-

For SPA Beads: Add streptavidin-coated SPA beads to each well. The beads will capture the biotinylated substrate. As the radiolabeled methyl group is incorporated into the substrate, it is brought into close proximity with the scintillant in the bead, generating a light signal.

-

For Filter Plates: Stop the reaction with Stop Solution. Transfer the reaction mixture to a streptavidin-coated filter plate. Incubate to allow binding of the biotinylated substrate.

-

-

Washing (for Filter Plates): Wash the filter plate wells multiple times with a wash buffer (e.g., PBS) to remove unincorporated [³H]-SAM.

-

Measurement:

-

For SPA Beads: Read the plate directly in a microplate scintillation counter.

-

For Filter Plates: Add liquid scintillant to each well and read in a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Cellular and Genetic Methodologies

-

Genetic Manipulation: ICMT function is commonly studied by depleting the enzyme using CRISPR-Cas9 to create stable knockout cell lines or siRNA/shRNA for transient knockdown.[11][24][25] This allows for the investigation of the downstream consequences of ICMT loss.[25]

-

Immunoblotting: Western blotting is used to confirm the loss of ICMT protein and to probe for changes in downstream signaling pathways (e.g., phosphorylation status of ERK and AKT) or markers of cellular stress (e.g., γH2AX for DNA damage, cleaved caspases for apoptosis).[11]

-

Cell Viability and Proliferation Assays: Assays such as MTT, CellTiter-Glo, or direct cell counting are used to quantify the impact of ICMT inhibitors or genetic knockout on cancer cell growth.[26]

-

In Vivo Tumor Models: The efficacy of ICMT inhibition on tumor growth and metastasis is often assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.[17][19]

Caption: A generalized workflow for ICMT inhibitor discovery.

Quantitative Expression Data

ICMT is broadly expressed across human tissues, consistent with its fundamental role in processing key cellular proteins.

Table 2: Summary of ICMT Gene Expression Across Human Tissues

| Data Source | Tissue Distribution (RNA) | Protein Expression Summary | Reference(s) |

| The Human Protein Atlas | Detected in all analyzed tissues. | Cytoplasmic expression observed in multiple tissues. Medium consistency between RNA and protein data. | [27][28] |

| GTEx | Expressed in the majority of tissues, with higher levels noted in tissues like the pituitary, thyroid, and brain. | - | [29] |

Note: Expression levels can vary. For detailed, tissue-specific quantitative data, direct consultation of the source databases is recommended.

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase is a critical enzyme that finalizes the maturation of hundreds of cellular proteins, including the oncoprotein RAS. Its position as a non-redundant, essential enzyme in key oncogenic and inflammatory pathways establishes it as a compelling therapeutic target. While early inhibitors like cysmethynil were hampered by poor pharmacological properties, newer generations of compounds show increased potency and bioavailability, renewing hope for clinical applications. Future research will likely focus on developing highly specific and potent inhibitors with favorable drug-like properties for use in RAS-driven cancers and progeria. Furthermore, exploring the role of ICMT in other cellular processes, such as metabolism and the DNA damage response, may open new avenues for combination therapies.

References

- 1. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. Structural and Signaling Mechanisms of ICMT-Mediated KRAS4B Methylation - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atomic structure of the eukaryotic intramembrane Ras methyltransferase ICMT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 12. genecards.org [genecards.org]

- 13. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.skku.edu [pure.skku.edu]

- 15. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 23. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]

- 24. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 25. ICMT Knockout Cell Lines - CD Biosynsis [biosynsis.com]

- 26. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tissue expression of ICMT - Summary - The Human Protein Atlas [proteinatlas.org]

- 28. Tissue expression of ICMT - Summary - The Human Protein Atlas [v22.proteinatlas.org]

- 29. Comprehensive Analysis of Tissue-wide Gene Expression and Phenotype Data Reveals Tissues Affected in Rare Genetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Post-Translational Modification: A Technical Guide for Researchers

Introduction to Post-Translational Modification and ICMT

1.1 The Significance of Post-Translational Modifications

Post-translational modifications (PTMs) are covalent processing events that alter the properties of proteins by proteolytic cleavage or by adding a modifying group to one or more amino acids. These modifications are critical for regulating protein activity, localization, and interaction with other cellular molecules. PTMs, such as phosphorylation, glycosylation, ubiquitination, and methylation, dramatically expand the functional diversity of the proteome. Protein methylation, a common PTM, plays a crucial role in various cellular processes, including signal transduction and gene regulation.[1]

1.2 Overview of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[2] It catalyzes the final step in the post-translational modification of a specific group of proteins known as CAAX proteins.[3] This enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a C-terminal isoprenylated cysteine residue.[3][4] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper subcellular localization and function.[5] Given its essential role in processing key signaling proteins like Ras, ICMT has emerged as a significant area of research, particularly in the context of cancer biology.[6]

The Molecular Machinery of ICMT

2.1 The CAAX Processing Pathway

Proteins that terminate in a C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid) undergo a three-step modification process to become fully functional.[7]

-

Isoprenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid anchor is attached to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I), respectively.[7]

-

Proteolysis: The -AAX tripeptide is cleaved from the C-terminus by a specific protease, Ras converting enzyme 1 (RCE1).[7][8]

-

Methylation: The newly exposed isoprenylcysteine is carboxyl-methylated by ICMT.[7][8]

This series of modifications is crucial for the membrane association and biological activity of CAAX proteins.[9]

Figure 1: The CAAX protein post-translational modification pathway.

2.2 Mechanism of ICMT-Catalyzed Methylation

ICMT is an integral membrane methyltransferase with a unique structure compared to conventional SAM-dependent methyltransferases.[3][4] Its structure features a core of five transmembrane α-helices and a C-terminal catalytic subdomain that encloses the SAM-binding pocket.[3][4] A tunnel connects the reactive methyl group of SAM to the inner membrane, providing access for the lipophilic isoprenylcysteine substrate.[3][4] Kinetic analyses have revealed that the enzymatic reaction follows an ordered sequential mechanism where SAM binds first, followed by the isoprenylcysteine substrate.[5][10][11] The methylated product is then released, followed by the release of S-adenosyl-L-homocysteine (AdoHcy).[5][10]

2.3 Substrate Specificity

ICMT recognizes the isoprenylated cysteine at the C-terminus of its substrates.[5] The isoprenoid moiety is a key element for substrate recognition.[12] Minimal substrates for ICMT include N-acetyl S-farnesyl cysteine (AFC) and N-acetyl S-geranylgeranyl cysteine.[5] In addition to CAAX proteins, ICMT can also methylate Rab proteins that have a C-terminal CXC motif.[10]

Role of ICMT in Cellular Signaling

3.1 Regulation of Ras Superfamily GTPases

The Ras superfamily of small GTPases, which includes Ras and Rho proteins, are critical regulators of cell growth, differentiation, and survival. Many members of this superfamily are CAAX proteins and are thus substrates for ICMT.

The methylation of Ras proteins by ICMT is crucial for their proper localization to the plasma membrane.[6] Mislocalization of Ras from the plasma membrane due to ICMT inhibition disrupts its signaling functions.[6][10] This is particularly important for NRAS, which uniquely requires ICMT for its delivery to the plasma membrane.[13]

3.2 Involvement in Rho GTPase Signaling

Rho family GTPases, such as RhoA, Rac1, and Cdc42, are also subject to ICMT-mediated methylation. This modification is important for their membrane association and subsequent activation of downstream signaling pathways that regulate the actin cytoskeleton, cell motility, and cell adhesion.

3.3 Impact on Other Signaling Pathways (MAPK, PI3K/Akt)

By regulating the function of Ras and Rho GTPases, ICMT indirectly influences several downstream signaling cascades. The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways are two major signaling networks that are often constitutively active in cancer and are regulated by Ras. Inhibition of ICMT has been shown to reduce the activity of the MAPK pathway.[14]

Figure 2: ICMT's central role in key signaling pathways.

ICMT in Cancer Biology

4.1 Role in Oncogenesis and Tumor Progression

Given its role in activating key oncoproteins like Ras, ICMT is a significant player in cancer development and progression.[15] Inactivation of ICMT has been shown to inhibit oncogenic transformation driven by K-Ras.[7] Furthermore, ICMT expression has been linked to tumor aggressiveness and metastasis.[5][16] Suppression of ICMT can reduce cancer cell self-renewal and stemness in KRAS-driven cancers.[17]

4.2 A Target for Anti-Cancer Drug Development

The critical role of ICMT in processing oncogenic proteins has made it an attractive target for the development of anti-cancer therapies.[6] Inhibitors of ICMT have been developed and have shown promise in preclinical studies by inducing cancer cell death and reducing tumor growth.[6]

Quantitative Analysis of ICMT Activity and Inhibition

5.1 Kinetic Parameters of ICMT

The following table summarizes key kinetic parameters for human ICMT with different substrates.

| Substrate | Km (µM) | kcat (min-1) | Reference |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | ~1-5 | Not Reported | [5] |

| Biotin-S-farnesyl-L-cysteine (BFC) | ~2-10 | Not Reported | [5][10] |

| S-adenosyl-L-methionine (SAM) | ~1-3 | Not Reported | [10] |

5.2 Potency of ICMT Inhibitors

A number of small molecule inhibitors of ICMT have been developed. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

| Inhibitor | IC50 (µM) | Cell Line | Reference |

| Cysmethynil | 1.0 - 2.1 | MDA-MB-231, MEF | [11][15] |

| Compound 8.12 | 1.6 - 3.2 | HepG2 | [17] |

| ICMT inhibitor C75 | 0.5 | Not specified | [18] |

| J1-1 | 1.0 | MDA-MB-231 | [15] |

Experimental Protocols for Studying ICMT

6.1 In Vitro ICMT Activity Assay

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to an isoprenylcysteine substrate.

-

Materials:

-

Protocol:

-

Prepare a reaction mixture containing the cell lysate, BFC, and assay buffer.

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the methylated BFC using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Figure 3: Workflow for an in vitro ICMT activity assay.

6.2 Cellular Assays for ICMT Function

6.2.1 Ras Localization Analysis

This method visualizes the subcellular localization of Ras proteins to assess the impact of ICMT activity.

-

Materials:

-

Cells expressing fluorescently tagged Ras (e.g., GFP-K-Ras)

-

ICMT inhibitor or vehicle control

-

Fluorescence microscope

-

-

Protocol:

-

Culture cells expressing fluorescently tagged Ras.

-

Treat the cells with the ICMT inhibitor or vehicle for a specified duration.

-

Fix the cells.

-

Visualize the localization of the fluorescently tagged Ras protein using fluorescence microscopy. Mislocalization from the plasma membrane indicates ICMT inhibition.

-

6.2.2 Anchorage-Independent Growth Assay

This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation.

-

Materials:

-

Cancer cell line of interest

-

ICMT inhibitor or vehicle control

-

Soft agar solution (e.g., 0.6% base layer, 0.3% top layer containing cells)

-

Cell culture plates

-

-

Protocol:

-

Prepare a base layer of 0.6% soft agar in cell culture plates and allow it to solidify.[4]

-

Resuspend cells in a 0.3% soft agar solution containing the ICMT inhibitor or vehicle.[4]

-

Plate the cell-containing agar on top of the base layer.[4]

-

Incubate the plates for 2-3 weeks to allow for colony formation.

-

Stain the colonies (e.g., with crystal violet) and count them to assess anchorage-independent growth.[15]

-

6.2.3 Cell Viability Assays

These assays determine the effect of ICMT inhibition on cell proliferation and survival.

-

Materials:

-

Cancer cell line

-

ICMT inhibitor

-

96-well plates

-

MTT or MTS reagent

-

-

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the ICMT inhibitor.

-

Incubate for a desired period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[19]

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[8]

-

6.3 shRNA-mediated Knockdown of ICMT

This technique is used to specifically reduce the expression of the ICMT gene to study its function.

-

Materials:

-

shRNA constructs targeting ICMT and a non-targeting control

-

Lentiviral or retroviral packaging system

-

Target cell line

-

-

Protocol:

-

Design and clone shRNA sequences targeting ICMT into a suitable vector.

-

Produce viral particles containing the shRNA constructs.

-

Transduce the target cells with the viral particles.

-

Select for successfully transduced cells (e.g., using an antibiotic resistance marker).

-

Verify the knockdown of ICMT expression by qPCR or western blotting.

-

6.4 Immunoblotting for Downstream Signaling

This method is used to detect changes in the phosphorylation status of proteins in signaling pathways downstream of ICMT substrates, such as the MAPK pathway.

-

Materials:

-

Cell lysates from cells treated with an ICMT inhibitor or with ICMT knockdown

-

Antibodies specific for total and phosphorylated forms of MAPK pathway proteins (e.g., ERK1/2)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent or fluorescent detection reagents

-

-

Protocol:

-

Prepare protein lysates from treated and control cells.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated ERK1/2.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent or fluorescent substrate.

-

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase is a pivotal enzyme in the post-translational modification of a multitude of signaling proteins. Its role in regulating the function of Ras and Rho GTPases places it at the center of critical cellular processes, including cell growth, survival, and cytoskeletal organization. The dysregulation of ICMT activity and its substrates is a common feature in many cancers, making it a promising target for therapeutic intervention.

Future research in this field will likely focus on the development of more potent and specific ICMT inhibitors with favorable pharmacological properties. A deeper understanding of the full range of ICMT substrates and their specific roles in different cellular contexts will also be crucial. Furthermore, exploring the potential of combining ICMT inhibitors with other targeted therapies or immunotherapies may open new avenues for cancer treatment. The continued application of the advanced experimental techniques outlined in this guide will be instrumental in advancing our knowledge of ICMT and its role in health and disease.

References

- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICMT - Wikipedia [en.wikipedia.org]

- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]